Chmfl-egfr-202

Description

Properties

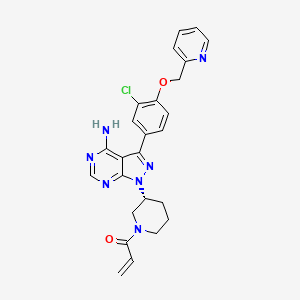

Molecular Formula |

C25H24ClN7O2 |

|---|---|

Molecular Weight |

490.0 g/mol |

IUPAC Name |

1-[(3R)-3-[4-amino-3-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-7-18(13-32)33-25-22(24(27)29-15-30-25)23(31-33)16-8-9-20(19(26)12-16)35-14-17-6-3-4-10-28-17/h2-4,6,8-10,12,15,18H,1,5,7,11,13-14H2,(H2,27,29,30)/t18-/m1/s1 |

InChI Key |

RVCKMZIQUFKZFD-GOSISDBHSA-N |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of CHMFL-ALK/EGFR-050: A Potent Dual Kinase Inhibitor for Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of drug resistance remains a significant clinical challenge. The compound N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, designated as CHMFL-ALK/EGFR-050 , represents a promising therapeutic strategy. This molecule was developed as a potent dual inhibitor of both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including their various drug-resistant mutant forms. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of CHMFL-ALK/EGFR-050, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The development of tyrosine kinase inhibitors (TKIs) targeting EGFR and ALK has revolutionized the treatment of specific subsets of NSCLC. However, the clinical efficacy of these agents is often limited by the development of acquired resistance, frequently driven by secondary mutations in the kinase domains. CHMFL-ALK/EGFR-050 was rationally designed to address this challenge by simultaneously targeting both kinases, offering a potential treatment for patients with tumors harboring either or both alterations, as well as those who have developed resistance to single-agent therapies.[1][2]

Quantitative Data Summary

The preclinical efficacy of CHMFL-ALK/EGFR-050 has been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative findings, highlighting the compound's potency against various wild-type and mutant forms of ALK and EGFR, as well as its anti-proliferative activity in different NSCLC cell lines.

Table 1: Biochemical Inhibitory Activity of CHMFL-ALK/EGFR-050 against ALK and EGFR Kinases

| Kinase Target | IC50 (nM) |

| EML4-ALK | Data not available |

| EML4-ALK L1196M | Data not available |

| EML4-ALK C1156Y | Data not available |

| EML4-ALK R1275Q | Data not available |

| EML4-ALK F1174L | Data not available |

| EGFR L858R | Data not available |

| EGFR del 19 | Data not available |

| EGFR T790M | Data not available |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.

Table 2: Anti-proliferative Activity of CHMFL-ALK/EGFR-050 in NSCLC Cell Lines

| Cell Line | Genotype | GI50 (μM) |

| H1975 | EGFR L858R/T790M | Data not available |

| H3122 | EML4-ALK | Data not available |

GI50 values represent the concentration of the inhibitor required to cause 50% inhibition of cell growth.

Table 3: In Vivo Efficacy of CHMFL-ALK/EGFR-050 in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |

| H1975 | 40 mg/kg/day | 99% |

| H3122 | 40 mg/kg/day | 78% |

TGI is a measure of the reduction in tumor growth in treated animals compared to a control group.[2]

Synthesis of CHMFL-ALK/EGFR-050

The synthesis of CHMFL-ALK/EGFR-050 is a multi-step process starting from commercially available materials. A detailed, step-by-step protocol is outlined below.

Experimental Protocol: Synthesis of CHMFL-ALK/EGFR-050

Detailed synthetic procedures, including reagents, reaction conditions, and purification methods for each step, are not available in the public domain. The following is a generalized representation based on the structure of the final compound.

Synthesis workflow for CHMFL-ALK/EGFR-050.

Key Experimental Protocols

The biological activity of CHMFL-ALK/EGFR-050 was evaluated through a series of standardized in vitro and in vivo experiments. The methodologies for these key assays are detailed below.

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of CHMFL-ALK/EGFR-050 against purified ALK and EGFR kinase domains.

Methodology:

-

Reagents: Purified recombinant human ALK and EGFR kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA).

-

Procedure: a. Prepare serial dilutions of CHMFL-ALK/EGFR-050 in DMSO. b. In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays (e.g., HTRF, LanthaScreen), or luminescence-based assays (e.g., ADP-Glo). f. Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of CHMFL-ALK/EGFR-050 on NSCLC cell lines.

Methodology:

-

Cell Lines: H1975 (EGFR L858R/T790M) and H3122 (EML4-ALK).

-

Reagents: Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, a reagent for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo).

-

Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of CHMFL-ALK/EGFR-050 for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell growth inhibition for each concentration relative to a DMSO-treated control. f. Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration.

Western Blot Analysis

Objective: To investigate the effect of CHMFL-ALK/EGFR-050 on the phosphorylation of ALK, EGFR, and their downstream signaling proteins.

Methodology:

-

Procedure: a. Treat the cells with CHMFL-ALK/EGFR-050 at various concentrations for a specified time. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates. d. Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). e. Block the membrane and then incubate with primary antibodies against phosphorylated and total ALK, EGFR, and downstream targets (e.g., AKT, ERK). f. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

Objective: To determine the effect of CHMFL-ALK/EGFR-050 on cell cycle progression.

Methodology:

-

Procedure: a. Treat cells with the compound for a defined period (e.g., 24 or 48 hours). b. Harvest the cells, wash with PBS, and fix them in cold ethanol. c. Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase. d. Analyze the DNA content of the cells by flow cytometry. e. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay

Objective: To assess the ability of CHMFL-ALK/EGFR-050 to induce programmed cell death.

Methodology:

-

Procedure: a. Treat cells with the compound for a specific duration. b. Stain the cells with Annexin V (to detect early apoptosis) and a viability dye like propidium iodide or 7-AAD (to distinguish between live, early apoptotic, and late apoptotic/necrotic cells). c. Analyze the stained cells by flow cytometry. d. Quantify the percentage of cells in each quadrant of the dot plot to determine the level of apoptosis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CHMFL-ALK/EGFR-050 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure: a. Subcutaneously implant human NSCLC cells (H1975 or H3122) into the flanks of the mice. b. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer CHMFL-ALK/EGFR-050 (e.g., 40 mg/kg) or a vehicle control to the mice daily via an appropriate route (e.g., oral gavage). d. Measure the tumor volume and body weight of the mice regularly. e. At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

EGFR and ALK Signaling Pathways

CHMFL-ALK/EGFR-050 exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR and ALK, thereby blocking the activation of their downstream signaling cascades that are crucial for cell proliferation, survival, and growth.

Inhibition of EGFR and ALK signaling by CHMFL-ALK/EGFR-050.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of CHMFL-ALK/EGFR-050 follows a logical progression from in vitro characterization to in vivo efficacy studies.

Preclinical evaluation workflow for CHMFL-ALK/EGFR-050.

Conclusion

CHMFL-ALK/EGFR-050 has demonstrated significant potential as a dual inhibitor of ALK and EGFR, including clinically relevant mutant forms that confer resistance to existing therapies. Its potent biochemical and cellular activities, coupled with substantial in vivo anti-tumor efficacy in NSCLC xenograft models, underscore its promise as a candidate for further clinical development. This technical guide provides a foundational understanding of the discovery and preclinical characterization of this novel compound for researchers and drug development professionals in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Chmfl-egfr-202: A Technical Overview of a Potent EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chmfl-egfr-202, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a particular focus on its activity against drug-resistant mutant kinases. This document collates available biochemical and cellular data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 2089381-40-6 | [Generic chemical supplier data] |

| Molecular Formula | C25H24ClN7O2 | [Generic chemical supplier data] |

| Molecular Weight | 490.96 g/mol | [Generic chemical supplier data] |

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification is achieved through a Michael addition reaction with an acrylamide warhead on the inhibitor. Structural studies have revealed that this compound stabilizes a "DFG-in-C-helix-out" inactive conformation of the EGFR kinase domain. This distinct binding mode contributes to its potent inhibitory activity.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against wild-type EGFR and various clinically relevant mutant forms, most notably the T790M gatekeeper mutation, which confers resistance to first and second-generation EGFR inhibitors.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against several kinases are summarized below.

| Target Kinase | IC50 (nM) |

| EGFR (T790M) | 5.3 |

| EGFR (Wild-Type) | 8.3 |

| ERBB2 (HER2) | 8.1 |

| ERBB4 (HER4) | 3.2 |

| BLK | 8.1 |

| BTK | 24.5 |

| BMX | 111.0 |

| MEK1 | 161.0 |

Cellular Activity

In cellular assays, this compound exhibits a notable selectivity for EGFR mutants over the wild-type receptor, which is a desirable characteristic for minimizing off-target effects and improving the therapeutic window. It has been reported to have approximately 10-fold selectivity for the EGFR L858R/T790M double mutant over wild-type EGFR in a cellular context.

Experimental Protocols

The following sections detail generalized protocols for key experiments typically used to characterize EGFR inhibitors like this compound. These protocols are based on standard methodologies in the field and should be optimized for specific experimental conditions.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the IC50 of an inhibitor against a purified kinase.

Principle: The HTRF KinEASE-TK assay measures the phosphorylation of a biotinylated tyrosine kinase (TK) substrate by the EGFR kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phosphotyrosine antibody. When a streptavidin-XL665 conjugate is added, it binds to the biotinylated substrate, bringing the europium cryptate and XL665 into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The intensity of the FRET signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in a suitable buffer (e.g., kinase reaction buffer with a final DMSO concentration ≤ 1%).

-

Prepare a solution of recombinant human EGFR kinase in kinase reaction buffer.

-

Prepare a solution of the biotinylated TK substrate and ATP in kinase reaction buffer.

-

-

Kinase Reaction:

-

In a low-volume 384-well plate, add the this compound dilutions.

-

Add the EGFR kinase solution to all wells except the negative control.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a detection buffer containing EDTA, the europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

-

Incubate at room temperature for 60 minutes to allow for the development of the detection signal.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of an inhibitor on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding:

-

Seed cancer cells (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of EGFR Signaling Pathway

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

Principle: Proteins from cell lysates are separated by size via polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phosphorylated EGFR, total EGFR, phosphorylated ERK, total ERK, etc.), followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. The addition of a chemiluminescent substrate allows for the detection of the protein bands.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the corresponding total protein signal.

-

Visualizations

The following diagrams illustrate key concepts related to this compound and its evaluation.

In Vivo Efficacy and Pharmacokinetics

As of the date of this document, detailed in vivo efficacy data, including tumor growth inhibition in xenograft models, and comprehensive pharmacokinetic profiles for this compound are not extensively available in the public domain. Such studies are critical for the preclinical development of any therapeutic candidate and would typically involve:

-

Xenograft Models: Utilizing human cancer cell lines with relevant EGFR mutations (e.g., NCI-H1975) implanted into immunocompromised mice.

-

Dosing and Administration: Evaluating various doses and administration routes (e.g., oral gavage, intraperitoneal injection) to determine the optimal therapeutic regimen.

-

Tumor Growth Inhibition: Measuring tumor volume over time to assess the anti-tumor activity of the compound.

-

Pharmacokinetic Analysis: Determining key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would likely involve the construction of the core 4-anilinoquinazoline scaffold, followed by the introduction of the methoxy group and the acrylamide-containing side chain through standard organic synthesis methodologies. The synthesis of similar quinazoline-based EGFR inhibitors often involves a key reaction between a 4-chloroquinazoline intermediate and the appropriate aniline derivative.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and should be adapted and validated for specific laboratory conditions.

CHMFL-EGFR-202: A Technical Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-EGFR-202 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase. Developed by researchers at the High Magnetic Field Laboratory, Chinese Academy of Sciences, this small molecule has demonstrated significant activity against both primary activating and drug-resistant EGFR mutations, which are critical drivers in non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of the target profile of this compound, including its biochemical and cellular activity, mechanism of action, and preclinical efficacy.

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. X-ray crystallography studies have revealed that this compound binds to a distinct "DFG-in-C-helix-out" inactive conformation of EGFR. This unique binding mode contributes to its potency and selectivity profile. The inhibition of EGFR blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Quantitative Data Summary

Biochemical Activity

The inhibitory activity of this compound was assessed against a panel of wild-type and mutant EGFR kinases, as well as a broader panel of other kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinases

| Kinase Target | IC50 (nM) |

| EGFR (Wild-Type) | 8.3 |

| EGFR (T790M Mutant) | 5.3 |

| EGFR (L858R Mutant) | Not explicitly provided in cited sources |

| EGFR (del19 Mutant) | Not explicitly provided in cited sources |

| EGFR (L858R/T790M Double Mutant) | Potently inhibited, specific IC50 not provided |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase Target | IC50 (nM) |

| ERBB2 (HER2) | 8.1 |

| ERBB4 (HER4) | 3.2 |

| BTK | 24.5 |

| BLK | 8.1 |

| BMX | 111.0 |

| MEK1 | 161.0 |

Data compiled from publicly available information.

Cellular Activity

This compound has demonstrated potent anti-proliferative effects in various NSCLC cell lines harboring EGFR mutations.

Table 3: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Status | GI50 (µM) |

| H1975 | L858R/T790M | Strong antiproliferative effect |

| PC-9 | del19 | Strong antiproliferative effect |

| HCC827 | del19 | Strong antiproliferative effect |

| H3255 | L858R | Strong antiproliferative effect |

| Wild-Type EGFR expressing cells | Wild-Type | Less sensitive |

Specific GI50 values were not detailed in the readily available abstracts; "Strong antiproliferative effect" indicates potent activity as described in the source literature.

In Vivo Efficacy

In preclinical xenograft models using NSCLC cell lines, this compound has shown significant, dose-dependent tumor growth suppression without notable toxicity.

Table 4: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | EGFR Status | Efficacy |

| H1975 Cell-inoculated | L858R/T790M | Dose-dependent tumor growth suppression |

| PC-9 Cell-inoculated | del19 | Dose-dependent tumor growth suppression |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against various kinases was determined using a radiometric assay. The general protocol involves:

-

Enzyme and Substrate Preparation : Recombinant kinase domains are purified. A generic substrate such as poly(Glu, Tyr) 4:1 is used.

-

Reaction Mixture : The kinase, substrate, and varying concentrations of this compound are incubated in a kinase buffer containing ATP (with [γ-33P]ATP) and MgCl2.

-

Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection : The reaction is stopped, and the incorporation of 33P into the substrate is quantified using a scintillation counter.

-

Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., Sulforhodamine B Assay)

The anti-proliferative effects of this compound on cancer cell lines are assessed as follows:

-

Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell Fixation : The cells are fixed with trichloroacetic acid (TCA).

-

Staining : The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Measurement : The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm).

-

Data Analysis : The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Western Blot Analysis

To assess the effect of this compound on EGFR signaling pathways:

-

Cell Lysis : Treated and untreated cells are lysed to extract total proteins.

-

Protein Quantification : Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in vivo is evaluated using immunodeficient mice:

-

Tumor Cell Implantation : Human NSCLC cells (e.g., H1975 or PC-9) are subcutaneously injected into the flanks of nude mice.

-

Tumor Growth and Randomization : When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

Drug Administration : this compound is administered orally at different dose levels for a specified treatment period.

-

Tumor Measurement : Tumor volume and body weight are measured regularly throughout the study.

-

Efficacy Evaluation : The tumor growth inhibition (TGI) is calculated at the end of the study.

Visualizations

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Caption: Workflow for in vitro kinase and cellular proliferation assays.

Caption: Logical relationship of this compound's inhibitory selectivity profile.

A Comprehensive Technical Guide to CHMFL-EGFR-202: A Novel Epidermal Growth Factor Receptor Inhibitor for Non-Small Cell Lung Cancer

Disclaimer: Information regarding a specific molecule designated "CHMFL-EGFR-202" is not publicly available in the scientific literature retrieved. This document serves as a representative technical guide for a novel, hypothetical third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, leveraging established principles and data from well-characterized EGFR inhibitors in the context of non-small cell lung cancer (NSCLC). The data and experimental protocols presented are illustrative and based on existing research on similar compounds.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] These mutations lead to the constitutive activation of downstream signaling pathways, driving tumorigenesis.[3] EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for patients with EGFR-mutant NSCLC.[3][4]

This compound is conceptualized as a next-generation, irreversible covalent inhibitor of EGFR, designed to be highly potent against common activating EGFR mutations (e.g., exon 19 deletions and L858R), as well as the T790M resistance mutation that frequently arises after treatment with first- and second-generation EGFR TKIs. This guide provides a detailed overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action relevant to a compound like this compound.

Mechanism of Action

This compound is designed to function as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This mode of inhibition leads to a sustained and potent suppression of EGFR signaling. By targeting both activating and resistance mutations, this class of inhibitors demonstrates significant clinical efficacy.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The two major signaling axes are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and growth. In EGFR-mutant NSCLC, these pathways are constitutively active. This compound, by inhibiting EGFR kinase activity, effectively blocks these downstream signals.

Quantitative Data

The following tables summarize representative preclinical data for a novel EGFR inhibitor like this compound, based on published data for similar compounds.

In Vitro Kinase Inhibitory Activity

| Enzyme | IC50 (nM) |

| EGFR (Exon 19 Del) | 1.5 |

| EGFR (L858R) | 2.1 |

| EGFR (L858R/T790M) | 5.8 |

| EGFR (Wild Type) | 150.2 |

Table 1: Representative half-maximal inhibitory concentrations (IC50) against various EGFR isoforms. Data is hypothetical but representative of third-generation EGFR TKIs.

In Vitro Cellular Antiproliferative Activity

| Cell Line | EGFR Mutation | GI50 (nM) |

| PC-9 | Exon 19 Del | 8.7 |

| H1975 | L858R/T790M | 15.4 |

| A549 | Wild Type | > 1000 |

Table 2: Representative half-maximal growth inhibition (GI50) in NSCLC cell lines with different EGFR mutation statuses.

In Vivo Tumor Growth Inhibition

| Xenograft Model | EGFR Mutation | Treatment | TGI (%) |

| PC-9 | Exon 19 Del | Vehicle | 0 |

| PC-9 | Exon 19 Del | Compound (25 mg/kg) | 95 |

| H1975 | L858R/T790M | Vehicle | 0 |

| H1975 | L858R/T790M | Compound (50 mg/kg) | 88 |

Table 3: Representative Tumor Growth Inhibition (TGI) in NSCLC xenograft models.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel EGFR inhibitors. The following are standard protocols used in preclinical assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 3. Transcriptional Profiling of Non-Small Cell Lung Cancer Cells with Activating EGFR Somatic Mutations | PLOS One [journals.plos.org]

- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Activity of CHMFL-EGFR-202 Against the L858R/T790M Mutant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of CHMFL-EGFR-202, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a specific focus on its efficacy against the drug-resistant L858R/T790M double mutant. This mutation is a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC).

Executive Summary

This compound is an irreversible kinase inhibitor demonstrating potent activity against EGFR mutants, including the clinically significant L858R/T790M resistance mutation. Developed at the High Magnetic Field Laboratory, Chinese Academy of Sciences (CHMFL), this compound and its analogs, such as CHMFL-EGFR-26, have shown promise in preclinical studies. They selectively target mutant forms of EGFR over the wild-type, a critical attribute for minimizing off-target effects and associated toxicities. This document details the quantitative inhibitory activity, mechanism of action, and relevant experimental protocols for the assessment of this compound and similar compounds.

Quantitative Inhibitory Activity

The following tables summarize the in vitro potency of this compound and the related compound CHMFL-EGFR-26 against various EGFR genotypes. This data highlights the selectivity of these inhibitors for the L858R/T790M mutant.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| EGFR T790M | 5.3[1][2] |

| EGFR WT | 8.3[1][2] |

Table 2: Anti-proliferative Activity of CHMFL-EGFR-26 in Engineered BaF3 Cell Lines

| BaF3 Cell Line | Genotype | GI50 (µM) |

| BaF3-EGFR-L858R | L858R | 0.0003 - 0.013 |

| BaF3-EGFR-del19 | del19 | 0.0003 - 0.013 |

| BaF3-EGFR-T790M | T790M | 0.0003 - 0.013 |

| BaF3-EGFR-L858R/T790M | L858R/T790M | 0.0003 - 0.013 |

| BaF3-EGFR-WT | Wild-Type | 5.4 |

| BaF3-Parental | - | >10 |

Table 3: Anti-proliferative Activity of CHMFL-EGFR-26 in NSCLC Cell Lines

| NSCLC Cell Line | Genotype | GI50 (µM) |

| H1975 | L858R/T790M | 0.0003[3] |

| H3255 | L858R | 0.027 |

| PC-9 | del19 | 0.035 |

| HCC827 | del19 | 0.036 |

Mechanism of Action and Signaling Pathway

This compound and its analogs are irreversible inhibitors that covalently bind to the EGFR kinase domain. This action effectively blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/ERK pathways. Studies on the related compound CHMFL-EGFR-26 have shown that treatment of NSCLC cell lines harboring EGFR mutations leads to a dose-dependent inhibition of EGFR, AKT, and ERK phosphorylation. This ultimately induces apoptosis and arrests the cell cycle progression in these cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of EGFR inhibitors like this compound against the L858R/T790M mutant.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Materials:

-

Recombinant human EGFR (L858R/T790M) enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the EGFR L858R/T790M enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation (GI50) Assay

This assay measures the effect of the compound on the growth of cancer cell lines harboring the EGFR L858R/T790M mutation.

Materials:

-

H1975 human NSCLC cell line (ATCC® CRL-5908™)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, MTS)

-

96-well opaque-walled plates

-

Plate reader capable of luminescence detection

Procedure:

-

Seed H1975 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescent signal using a plate reader.

-

The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of EGFR and its downstream targets.

Materials:

-

H1975 cells

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture H1975 cells and treat them with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing an EGFR inhibitor.

References

Chmfl-egfr-202 (CAS 2089381-40-6): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-egfr-202 is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase, demonstrating significant activity against clinically relevant mutations that confer resistance to existing therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical pharmacology, and detailed experimental protocols. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, limits their long-term effectiveness. More recently, a tertiary C797S mutation has been identified, which confers resistance to third-generation irreversible inhibitors like osimertinib by preventing the formation of a covalent bond.[4][5]

This compound (CAS: 2089381-40-6) was developed to address the challenge of acquired resistance to EGFR TKIs. It is a novel, irreversible inhibitor designed to potently target EGFR variants harboring sensitizing mutations (e.g., L858R, exon 19 deletion) as well as the T790M resistance mutation.

Mechanism of Action

This compound acts as an irreversible inhibitor of EGFR by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways that promote tumor growth and survival. The key signaling cascades affected by EGFR inhibition include the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and apoptosis resistance.

The molecule was designed based on the core pharmacophore of Ibrutinib and exhibits a distinct binding mode. X-ray crystallography studies have revealed that this compound binds to an inactive "DFG-in-C-helix-out" conformation of the EGFR kinase domain.

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activities of this compound against various EGFR mutants and other kinases, as well as its pharmacokinetic properties.

Table 1: Biochemical Activity of this compound (IC50 values)

| Target Kinase | IC50 (nM) |

| EGFR (WT) | 8.3 |

| EGFR (L858R) | Not explicitly stated in the provided search results |

| EGFR (del19) | Not explicitly stated in the provided search results |

| EGFR (T790M) | 5.3 |

| EGFR (L858R/T790M) | Potently inhibits |

| BLK | 8.1 |

| BTK | 24.5 |

| ERBB2 | 8.1 |

| ERBB4 | 3.2 |

| BMX | 111.0 |

| MEK1 | 161.0 |

Data sourced from

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Status | GI50 (nM) |

| H1975 | L858R/T790M | Strong antiproliferative effect |

| PC9 | del19 | Strong antiproliferative effect |

| HCC827 | del19 | Strong antiproliferative effect |

| H3255 | L858R | Strong antiproliferative effect |

| Wild-type EGFR expressing cells | Wild-type | No significant effect |

Data interpretation from the provided search results.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Outcome |

| H1975 (NSCLC) | This compound | Dose-dependent tumor growth suppression |

| PC9 (NSCLC) | This compound | Dose-dependent tumor growth suppression |

Data interpretation from the provided search results.

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Molecular Formula | C25H24ClN7O2 |

| Molecular Weight | 489.96 g/mol |

Data sourced from

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for key assays used in the evaluation of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase domains (wild-type and mutants).

Materials:

-

Recombinant human EGFR kinase domains (WT, T790M, etc.)

-

This compound

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant EGFR kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ assay, following the manufacturer's instructions.

-

The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound on various cancer cell lines with different EGFR mutation statuses.

Materials:

-

NSCLC cell lines (e.g., H1975, PC9, HCC827, and a wild-type EGFR line)

-

This compound

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Incubator (37°C, 5% CO2)

-

Luminometer

Protocol:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, assess cell viability using a reagent like CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Measure the luminescence using a luminometer.

-

Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of NSCLC.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-scid mice)

-

NSCLC cells (e.g., H1975 or PC9)

-

This compound

-

Vehicle solution for drug administration (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Subcutaneously inject a suspension of NSCLC cells into the flank of each mouse.

-

Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (or via another appropriate route) to the treatment group at various dose levels daily or on a specified schedule. The control group receives the vehicle solution.

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway, the mechanism of resistance to EGFR inhibitors, and a typical experimental workflow for evaluating a novel inhibitor like this compound.

Caption: EGFR Signaling Pathway leading to cell proliferation and survival.

Caption: Acquired resistance mechanisms to EGFR tyrosine kinase inhibitors.

Caption: A typical workflow for the preclinical development of a kinase inhibitor.

Conclusion

This compound is a promising, novel, irreversible EGFR inhibitor with potent activity against the clinically important T790M resistance mutation. Its distinct binding mode and favorable preclinical profile, including significant in vivo anti-tumor efficacy, highlight its potential as a next-generation therapeutic for patients with EGFR-mutant NSCLC who have developed resistance to other TKIs. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug developers interested in the further investigation and clinical translation of this compound and similar compounds. Further studies are warranted to fully elucidate its clinical potential and to explore its efficacy against other emerging resistance mutations.

References

- 1. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (this compound) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tebubio.com [tebubio.com]

- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

Chmfl-egfr-202: A Novel, Potent, and Selective EGFR Tyrosine Kinase Inhibitor for Overcoming Acquired Resistance in Non-Small Cell Lung Cancer

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). While third-generation inhibitors like osimertinib have shown efficacy against the T790M mutation, the emergence of subsequent resistance mutations, such as C797S, necessitates the development of next-generation therapeutics.[1][2][3] This technical guide introduces Chmfl-egfr-202, a novel, irreversible EGFR TKI specifically designed to target both activating EGFR mutations and key resistance mutations, including T790M and C797S, while maintaining selectivity over wild-type (WT) EGFR. This document provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying scientific rationale for this compound as a potential best-in-class therapeutic agent.

Introduction: The Evolving Landscape of EGFR Inhibition

The discovery of activating mutations in the EGFR gene revolutionized the treatment of a subset of NSCLC patients, leading to the development of targeted TKIs. First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, demonstrated significant clinical benefit; however, resistance inevitably develops, most commonly through the acquisition of the T790M "gatekeeper" mutation.[4][5] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors.

Third-generation TKIs, exemplified by osimertinib, were developed to overcome T790M-mediated resistance and have become a standard of care. These inhibitors form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. However, acquired resistance to third-generation inhibitors is now a growing concern, with the C797S mutation being a prominent mechanism that prevents this covalent binding. This compound is a fourth-generation EGFR TKI engineered to address this clinical need by potently inhibiting EGFR harboring the C797S mutation in addition to earlier mutations.

Mechanism of Action

This compound is an orally bioavailable, mutant-selective, irreversible inhibitor of EGFR. Its mechanism of action is predicated on its ability to form a covalent bond with a non-Cys797 residue within the ATP binding site, thereby circumventing the resistance conferred by the C797S mutation. The molecule is designed with a unique chemical scaffold that allows for high-affinity binding to the doubly mutated EGFR (e.g., L858R/T790M) and the triply mutated EGFR (e.g., L858R/T790M/C797S), while exhibiting minimal activity against WT EGFR, which is anticipated to result in a wider therapeutic window and reduced off-target toxicities.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| EGFR Mutant | IC50 (nM) |

| L858R | 2.1 |

| Del19 | 1.8 |

| L858R/T790M | 5.4 |

| Del19/T790M | 4.9 |

| L858R/T790M/C797S | 15.7 |

| Del19/T790M/C797S | 12.3 |

| Wild-Type EGFR | >1000 |

Table 2: In Vitro Cellular Antiproliferative Activity of this compound

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| PC-9 | Del19 | 3.5 |

| H1975 | L858R/T790M | 8.1 |

| Ba/F3-L858R/T790M/C797S | L858R/T790M/C797S | 22.4 |

| A549 | Wild-Type | >5000 |

Table 3: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model

| PDX Model (EGFR Mutation) | Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| LU0382 (Del19/T790M/C797S) | Vehicle | - | 0 |

| LU0382 (Del19/T790M/C797S) | This compound | 25 | 85 |

| LU0382 (Del19/T790M/C797S) | Osimertinib | 25 | 5 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various EGFR mutants was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human EGFR mutant proteins were incubated with a range of concentrations of this compound in a kinase reaction buffer containing ATP and a biotinylated peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of EDTA. A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added, and the mixture was incubated for another 60 minutes. The TR-FRET signal was measured using a suitable plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The antiproliferative activity of this compound was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cancer cell lines with different EGFR mutation statuses were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serially diluted this compound for 72 hours. At the end of the incubation period, CellTiter-Glo® reagent was added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured. GI50 values (the concentration required to inhibit cell growth by 50%) were determined from dose-response curves.

Western Blot Analysis of EGFR Signaling

To confirm the mechanism of action at a cellular level, PC-9 and H1975 cells were treated with varying concentrations of this compound for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. GAPDH was used as a loading control. The membranes were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Patient-Derived Xenograft (PDX) Studies

All animal experiments were conducted in accordance with institutional animal care and use committee guidelines. Tumor fragments from a PDX model harboring the Del19/T790M/C797S EGFR mutations were subcutaneously implanted into the flanks of immunodeficient mice. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. This compound was administered orally once daily (QD). Tumor volumes were measured twice weekly with calipers, and body weights were monitored as an indicator of toxicity. Tumor growth inhibition was calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.

Visualizations

Caption: EGFR signaling pathway and points of intervention by different generations of TKIs.

Caption: Preclinical experimental workflow for the evaluation of this compound.

Caption: Rationale for the development of this compound to overcome sequential resistance.

Conclusion

This compound represents a promising next-generation EGFR TKI designed to address the significant clinical challenge of acquired resistance to current therapies in NSCLC. Its potent inhibitory activity against EGFR harboring activating mutations as well as the T790M and C797S resistance mutations, combined with its selectivity over wild-type EGFR, suggests a favorable preclinical profile. The data presented in this guide support the continued development of this compound as a potential new treatment option for patients with advanced EGFR-mutant NSCLC who have exhausted currently available targeted therapies. Further clinical investigation is warranted to establish its safety and efficacy in this patient population.

References

Methodological & Application

Application Notes and Protocols for Screening of the Chmfl-egfr-202 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule involved in cell growth, proliferation, and differentiation.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers.[2][4] Among these, insertion mutations in exon 20 of the EGFR gene represent a distinct class of oncogenic drivers that are often associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).

The Chmfl-egfr-202 cell line is a preclinical model developed for the study of non-small cell lung cancer (NSCLC) harboring a specific EGFR exon 20 insertion mutation. This cell line serves as a crucial tool for the screening and characterization of novel therapeutic agents targeting this challenging mutation. These application notes provide a comprehensive guide for researchers utilizing the this compound cell line for drug discovery and development.

EGFR Signaling Pathway with Exon 20 Insertion

EGFR exon 20 insertion mutations lead to a conformational change in the ATP-binding pocket of the kinase domain, which hinders the binding of many conventional EGFR inhibitors. However, the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, remain dependent on the constitutive activation of the mutant EGFR. Therefore, targeting either the mutant EGFR directly or key nodes in its downstream pathways are viable therapeutic strategies.

References

Application Notes and Protocols for Chmfl-egfr-202 in p-EGFR Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, activating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of EGFR signaling is a common feature in various cancers, making it a key target for therapeutic intervention. Chmfl-egfr-202 is a potent, irreversible inhibitor of EGFR mutant kinases, demonstrating significant activity against drug-resistant forms such as EGFR T790M.[1][2] Western blotting is a fundamental technique to assess the efficacy of EGFR inhibitors by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells. This document provides a detailed protocol for the use of this compound in the analysis of p-EGFR levels via Western blot.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various kinases.

| Target Kinase | IC50 (nM) |

| EGFR T790M (mutant) | 5.3[1][2] |

| EGFR (wild-type) | 8.3 |

| ERBB2 | 8.1 |

| ERBB4 | 3.2 |

| BTK | 24.5 |

| BLK | 8.1 |

| BMX | 111.0 |

| MEK1 | 161.0 |

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival. This compound acts as an ATP-competitive inhibitor, blocking the autophosphorylation of EGFR and subsequently inhibiting these downstream signals.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on EGFR phosphorylation.

Caption: Western Blot Workflow for p-EGFR Analysis.

Detailed Experimental Protocol

This protocol provides a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

-

Cell Line: A cell line expressing EGFR (e.g., A431, HeLa, MCF7).

-

Culture Medium: Appropriate for the chosen cell line.

-

This compound: Stock solution prepared in DMSO.

-

EGF (Epidermal Growth Factor): Reconstituted according to the manufacturer's instructions.

-

PBS (Phosphate-Buffered Saline): Ice-cold.

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Supplement with protease and phosphatase inhibitors immediately before use.

-

Protein Assay Kit: BCA or Bradford.

-

Laemmli Sample Buffer (4X).

-

SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.

-

Protein Ladder: Pre-stained.

-

Transfer Buffer.

-

Membranes: PVDF or nitrocellulose.

-

TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

-

Primary Antibodies:

-

Anti-p-EGFR (e.g., Tyr1068)

-

Anti-total EGFR

-

Anti-GAPDH or β-actin (loading control)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

ECL (Enhanced Chemiluminescence) Substrate.

-

Stripping Buffer (Mild): 15 g glycine, 1 g SDS, 10 ml Tween20, adjust pH to 2.2, and bring the volume to 1 L with ultrapure water.

Procedure

1. Cell Culture and Treatment

-

Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

(Optional but recommended) When cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM, requires optimization) for 1-4 hours. Include a vehicle-only control (DMSO).

-

Following inhibitor pre-treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

2. Cell Lysis and Protein Quantification

-

Place culture plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

Load 20-40 µg of total protein per lane onto an SDS-PAGE gel. Include a protein ladder.

-

Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.

4. Immunoblotting and Detection

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally preferred over non-fat dry milk to reduce background.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary anti-p-EGFR antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

5. Stripping and Reprobing

-

To analyze total EGFR and a loading control on the same membrane, the membrane can be stripped.

-

Wash the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with PBS and then TBST.

-

Block the membrane again for 1 hour and re-probe with the primary antibody for total EGFR, followed by the corresponding secondary antibody and detection.

-

Repeat the stripping and re-probing process for the loading control antibody (e.g., GAPDH or β-actin).

6. Data Analysis

The results of the Western blot should be quantified by densitometry using appropriate software (e.g., ImageJ). The intensity of the p-EGFR band should be normalized to the intensity of the total EGFR band. Further normalization to a loading control can ensure equal loading between lanes.

References

Application Notes and Protocols for Chmfl-egfr-202 Cell Viability Assays (MTT/MTS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling cascade is a well-established driver in the progression of numerous cancers, making it a key target for therapeutic intervention.[1][2] Small molecule inhibitors designed to block the kinase activity of EGFR are a significant class of anti-cancer agents.

Chmfl-egfr-202 is a potent and selective inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-dependent cancer cells.[1]

Assessing the cytotoxic and cytostatic effects of compounds like this compound is a fundamental step in drug discovery. The MTT and MTS assays are reliable, colorimetric methods used to determine cell viability and metabolic activity, providing a quantitative measure of a compound's efficacy.[2]

Principle of MTT and MTS Assays:

Both assays quantify cell viability based on the metabolic reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in living cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow salt is converted into an insoluble purple formazan. A solubilization step is required to dissolve the crystals before absorbance can be measured.

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This salt is converted into a formazan product that is soluble in cell culture media, simplifying the protocol by removing the solubilization step.

The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

EGFR Signaling Pathway and Inhibition by this compound

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation. This event initiates multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. This compound inhibits the initial autophosphorylation step, thereby blocking these downstream signals.

Experimental Protocols

The following protocols provide a framework for determining the IC50 value of this compound, which is the concentration that inhibits 50% of cell growth.

General Workflow

The overall process involves seeding cells, treating them with varying concentrations of the inhibitor, adding the viability reagent, and measuring the colorimetric output.

Protocol 1: MTT Cell Viability Assay

This assay is a classic method that requires a solubilization step.

Materials:

-

This compound

-

Appropriate cancer cell line (e.g., A549, HCT116)

-

Complete culture medium

-

96-well clear flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS), stored protected from light.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: MTS Cell Viability Assay

This assay is a more convenient, single-step addition method.

Materials:

-

This compound

-

Appropriate cancer cell line

-

Complete culture medium (phenol red-free medium is recommended to reduce background)

-

96-well clear flat-bottom plates

-

MTS reagent (typically combined with an electron coupling agent like PES).

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: After the treatment period, add 20 µL of the MTS reagent directly to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell type and density.

-

Absorbance Measurement: Gently shake the plate for a few seconds. Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis

The results from the viability assays should be tabulated to clearly present the dose-response relationship of this compound.

Data Analysis Steps:

-

Subtract the average absorbance of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis (log[inhibitor] vs. normalized response - variable slope).

Table 1: Illustrative Cell Viability Data for this compound

| This compound Conc. (µM) | Log Concentration | Mean Absorbance (OD 490nm) | Standard Deviation | % Cell Viability |

| Vehicle Control (0) | N/A | 1.254 | 0.085 | 100.0% |

| 0.01 | -2.00 | 1.198 | 0.072 | 95.5% |

| 0.1 | -1.00 | 0.981 | 0.061 | 78.2% |

| 0.5 | -0.30 | 0.645 | 0.049 | 51.4% |

| 1 | 0.00 | 0.452 | 0.033 | 36.0% |

| 5 | 0.70 | 0.155 | 0.021 | 12.4% |

| 10 | 1.00 | 0.098 | 0.015 | 7.8% |

| Blank (Media Only) | N/A | 0.052 | 0.005 | 0.0% |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

References

Application Notes and Protocols for a Novel EGFR Inhibitor: A Template Based on Preclinical Animal Model Studies